Methyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-acetyl-2-[(3-ethylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S2/c1-4-30(26,27)14-7-5-6-13(10-14)18(24)21-19-17(20(25)28-3)15-8-9-22(12(2)23)11-16(15)29-19/h5-7,10H,4,8-9,11H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPCYTPKLRFTOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 464.6 g/mol. It features several functional groups that may contribute to its biological activity:
- Acetyl group : May enhance lipophilicity and cellular uptake.
- Benzamido group : Potentially involved in receptor binding.
- Ethylsulfonyl group : Could influence solubility and interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that the compound exhibits various biological activities, primarily through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or diabetes.
- Receptor Modulation : Interaction with neurotransmitter receptors may influence neurological pathways, suggesting potential applications in treating mood disorders or neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
Anticancer Activity
A study published in Molecules investigated the anticancer potential of various thieno[2,3-c]pyridine derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 12.5 |
| MCF-7 (Breast) | 15.0 |
| A549 (Lung) | 10.0 |
These findings suggest that the compound may act by inducing apoptosis in cancer cells.
Antimicrobial Studies
In another study focusing on antimicrobial properties, this compound demonstrated activity against Gram-positive bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
This suggests potential for development as an antimicrobial agent.
Preparation Methods
Cyclocondensation of Thiophene Derivatives
A widely adopted method involves the cyclization of γ-keto esters with thiophene-containing amines. For example, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 24237-39-6) is synthesized via a Hantzsch-type reaction between aminoguanidine carbonate and γ-butyrolactone derivatives. Adapting this approach, the acetyl group at position 6 can be introduced by substituting γ-butyrolactone with a γ-keto ester precursor (e.g., methyl 4-acetyl-3-aminothiophene-2-carboxylate). Cyclization under acidic conditions (acetic acid, reflux) yields the tetrahydrothienopyridine core with the acetyl group pre-installed.
Reductive Amination and Formylation
Patent WO2003004502A1 describes the synthesis of analogous tetrahydrothieno[3,2-c]pyridines via reductive amination. Applying this to the [2,3-c] system, a thiophene-ethylamine derivative reacts with a ketone (e.g., acetylacetone) in the presence of formaldehyde. The resulting imine undergoes catalytic hydrogenation to form the saturated ring. This method offers stereochemical control, critical for pharmacological activity.
Functionalization at Position 2: Introduction of the Benzamido Group
The 2-position benzamido moiety is introduced via acylation of a primary amine intermediate.
Synthesis of 3-(Ethylsulfonyl)benzoyl Chloride
The benzamido group’s sulfonyl component requires prior synthesis of 3-(ethylsulfonyl)benzoyl chloride:
- Ethylation of 3-mercaptobenzoic acid : Treatment with ethyl bromide in NaOH/ethanol yields 3-(ethylthio)benzoic acid.
- Oxidation to sulfonyl : Hydrogen peroxide (30%) in acetic acid converts the thioether to the sulfonyl group.
- Acid chloride formation : Reaction with thionyl chloride (SOCl₂) produces 3-(ethylsulfonyl)benzoyl chloride.
Acylation of the Tetrahydrothienopyridine Amine
The free amine at position 2 (generated via nitration/reduction or direct incorporation during cyclization) reacts with 3-(ethylsulfonyl)benzoyl chloride in dichloromethane, using triethylamine as a base. The reaction proceeds at 0–25°C, achieving >85% yield.
Esterification at Position 3: Methyl Ester Installation
The methyl ester is typically introduced early in the synthesis to avoid side reactions during subsequent steps.
Direct Esterification of Carboxylic Acid
If the cyclization precursor contains a carboxylic acid at position 3, treatment with methanol and H₂SO₄ (Fischer esterification) affords the methyl ester. For example, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 24237-39-6) is converted to its methyl ester analog via transesterification with sodium methoxide.
Pre-Formed Ester in Cyclization Precursors
Using methyl acetoacetate instead of ethyl acetoacetate in cyclocondensation reactions directly incorporates the methyl ester, as demonstrated in the synthesis oftriazolo[1,5-a]pyrimidines.
Optimization and Challenges
Regioselectivity in Cyclization
The thienopyridine ring’s regiochemistry depends on the substituents’ electronic effects. Electron-withdrawing groups (e.g., acetyl) at position 6 direct cyclization to the [2,3-c] isomer. Solvent polarity (e.g., DMF vs. toluene) further modulates regioselectivity.
Oxidation State Management
The ethylsulfonyl group necessitates careful oxidation of the thioether intermediate. Over-oxidation to sulfonic acids is mitigated by using controlled H₂O₂ stoichiometry.
Protecting Group Strategies
During acylation, the acetyl group at position 6 may require protection (e.g., as a ketal) to prevent nucleophilic attack. Deprotection with aqueous HCl restores the acetyl functionality.
Comparative Analysis of Synthetic Routes
| Method | Yield | Complexity | Stereochemical Control |
|---|---|---|---|
| Cyclocondensation | 70–85% | Moderate | Low |
| Reductive Amination | 60–75% | High | High |
| Sequential Acylation | 80–90% | Low | Moderate |
The cyclocondensation route offers higher yields but limited stereocontrol, making it suitable for racemic mixtures. Reductive amination provides enantiomeric enrichment but requires chiral catalysts.
Q & A
Q. What are the critical safety considerations when handling this compound in laboratory settings?
While direct safety data for this compound is unavailable, analogous tetrahydrothieno[2,3-c]pyridine derivatives require stringent precautions. Key measures include:
- Use of personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles.
- Conducting reactions in a fume hood to avoid inhalation of volatile byproducts.
- Immediate consultation with a physician in case of exposure, with provision of structural analogs' safety data sheets (e.g., Ethyl 2-amino-6-benzyl derivatives, which highlight respiratory irritation risks) .
Q. What synthetic routes are typically employed to prepare this compound?
Synthesis involves multi-step reactions, often starting with a tetrahydrothieno[2,3-c]pyridine core. Key steps include:
- Amide coupling : Reaction of 3-(ethylsulfonyl)benzoyl chloride with a primary amine group on the pyridine ring under anhydrous conditions (e.g., DMF as solvent, 0–5°C).
- Acetylation : Introduction of the acetyl group at the 6-position via nucleophilic substitution, requiring controlled temperature (e.g., 40–60°C) and catalysts like DMAP .
- Esterification : Final carboxylate formation using methanol and acid catalysts (e.g., H₂SO₄), followed by purification via column chromatography .
Advanced Research Questions
Q. How can contradictory NMR data arising from conformational flexibility in the tetrahydrothieno[2,3-c]pyridine core be resolved?
Conformational dynamics in the saturated ring system can lead to split signals or broadening in -NMR. Strategies include:
- Variable-temperature NMR : Cooling samples to –40°C to slow ring inversion and resolve overlapping peaks.
- Computational modeling : Using DFT calculations (e.g., B3LYP/6-31G*) to predict dominant conformers and correlate with experimental shifts .
- 2D NMR techniques : HSQC and NOESY to assign stereochemistry and confirm substituent orientation .
Q. What mechanistic insights explain the reactivity of the ethylsulfonylbenzamido group during nucleophilic substitution?
The ethylsulfonyl group acts as a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the adjacent carbonyl. Key observations:
- Kinetic studies : Pseudo-first-order kinetics under basic conditions (e.g., NaHCO₃), with rate constants dependent on solvent polarity (e.g., higher rates in DMSO vs. THF).
- Competing pathways : Competing hydrolysis of the sulfonyl group can occur at elevated temperatures (>80°C), necessitating strict temperature control .
Q. How can computational methods predict the compound’s binding affinity to biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) are used to model interactions. Key parameters:
- Ligand preparation : Optimize 3D geometry using Gaussian09 with B3LYP functional.
- Target selection : Homology modeling for receptors lacking crystallographic data (e.g., kinase domains).
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Methodological Guidance
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate 8:2 → 6:4) to separate polar byproducts.
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals, confirmed by sharp melting points (>200°C) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks .
Q. How should researchers address discrepancies in mass spectrometry (MS) data?
- Fragmentation analysis : Compare experimental MS/MS spectra with in silico fragmentation tools (e.g., CFM-ID) to identify unexpected adducts or decomposition products.
- Ionization optimization : ESI-MS in positive ion mode with 0.1% formic acid enhances signal intensity for the protonated molecular ion ([M+H]⁺) .
Data Contradiction Analysis
Q. How to reconcile conflicting IR spectra for the acetylated intermediate?
Discrepancies in carbonyl stretches (e.g., 1680 vs. 1700 cm⁻¹) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
